
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide, also known as CBP-93872, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thioacetamide derivatives and has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy: HER2-Positive Breast Cancer
This compound has been identified as a potential therapeutic agent in the treatment of HER2-positive breast cancer . It functions as a JNK-targeting compound , inducing apoptosis in cancer cells . The compound’s ability to selectively inhibit the proliferation of HER2-positive breast cancer cells makes it a promising candidate for further development in cancer pharmacotherapy.
Protein Kinase B (Akt) Inhibition
As an inhibitor of Protein Kinase B (Akt) , a key player in intracellular signaling pathways that regulate growth and survival, this compound offers therapeutic potential in cancer treatment . Akt signaling is often deregulated in cancer, and inhibitors like this compound could be valuable as antitumor agents.
Antibacterial Activity
The pyrimidine scaffold of the compound has been associated with significant antibacterial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli , showing promising results as a new class of antibacterial agents .
Induction of JNK Phosphorylation
The compound has been shown to enhance JNK phosphorylation through reactive oxygen species (ROS) generation . This activity is crucial in the regulation of apoptosis, and the compound’s role in this process could be harnessed for therapeutic purposes.
DNA Damage Induction
In addition to inducing apoptosis, the compound has been observed to exert DNA damage in breast cancer cells . This property can be utilized to develop treatments that target cancer cells at the genetic level, preventing their replication and spread.
Downregulation of Anti-Apoptotic Proteins
The compound has the ability to down-regulate the expression of IAP-1, BCL-2, SURVIVIN, and CYCLIN D1 in breast cancer cells . These proteins are involved in cell survival and proliferation, and their downregulation can lead to increased cancer cell death.
Modulation of PI3K Signaling Pathway
Given its impact on Protein Kinase B (Akt), the compound also has implications for the PI3K signaling pathway . This pathway is critical for cell growth and survival, and modulating it can have significant effects on cancer treatment.
Eigenschaften
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-8-6-14(7-9-15)11-21-17-10-19(23-13-22-17)26-12-18(25)24-16-4-2-1-3-5-16/h1-10,13H,11-12H2,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJDEKLXOHDNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

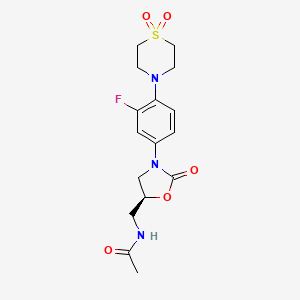
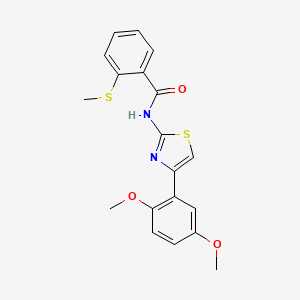
![Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2762178.png)
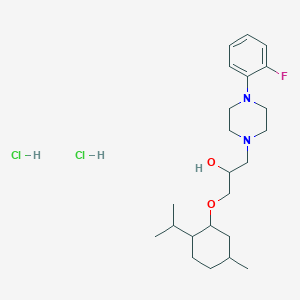
![1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2762181.png)
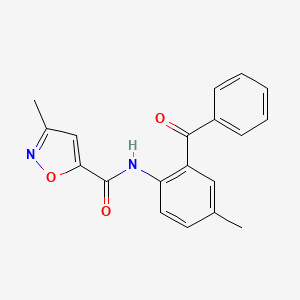
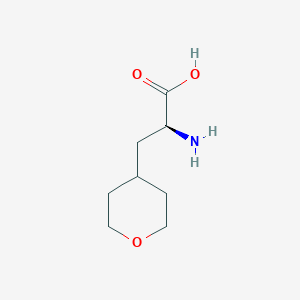
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)

![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)
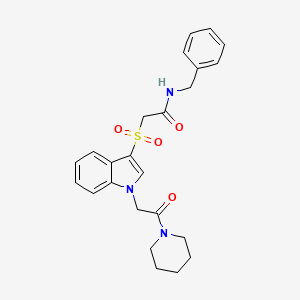

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)
![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)